molecular formula C22H16ClFN4O3 B11272399 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11272399
M. Wt: 438.8 g/mol
InChI Key: RMQXNSCNPPYCOC-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dioxo-dihydropyrido-pyrimidine core, and a fluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as myeloperoxidase, which plays a role in inflammatory processes . By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially provide therapeutic benefits in conditions related to inflammation and oxidative stress.

Comparison with Similar Compounds

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. This article examines its biological activity, focusing on its potential pharmaceutical applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN5O3C_{22}H_{18}ClN_{5}O_{3}, with a molecular weight of approximately 450.9 g/mol. The structure features a pyrido[3,2-d]pyrimidine core, which contributes to its biological activity. The presence of functional groups like the 4-chlorobenzyl moiety and N-(4-fluorophenyl) acetamide enhances both solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key enzymes or receptors essential for microbial growth and survival. For instance, compounds with similar structures have shown effectiveness as inhibitors of acetylcholinesterase (AChE), which is critical in neurotransmission and has implications in treating neurodegenerative diseases .

Compound Target IC50 (µM) Activity
This compoundAChETBDAntimicrobial
6-phenylpyrimidine-4-carboxamideAChE90.1High Selectivity

Anticancer Activity

Research indicates that the compound may also possess anticancer properties. Its structure allows for interactions with various biological targets involved in cancer cell proliferation. Studies have shown that derivatives of pyrido[3,2-d]pyrimidines can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on AChE Inhibition : A study found that similar compounds demonstrated significant inhibition of AChE with an IC50 value of 90 µM, suggesting potential in treating conditions like Alzheimer's disease .
  • Antitumor Activity : Another investigation reported that pyrido[3,2-d]pyrimidine derivatives exhibited antiproliferative effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the compound typically involves multi-step organic reactions requiring precise control over reaction conditions to optimize yield and selectivity. The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity.

Synthetic Pathway Overview

  • Step 1 : Formation of the pyrido[3,2-d]pyrimidine core.
  • Step 2 : Introduction of the chlorobenzyl group.
  • Step 3 : Acetylation to form the acetamide moiety.

Properties

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

RMQXNSCNPPYCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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